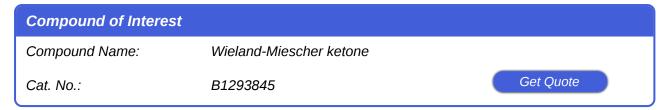


Application Notes and Protocols: The Wieland-Miescher Ketone in Terpenoid Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Wieland-Miescher ketone** (WMK) is a foundational building block in the total synthesis of complex natural products, particularly terpenoids and steroids.[1][2][3] Its rigid bicyclic structure, containing two ketone functionalities and a key double bond, provides a versatile scaffold for the stereocontrolled construction of intricate molecular architectures.[4][5] The advent of enantioselective synthesis, primarily through organocatalysis, has further solidified the importance of WMK as a chiral starting material for the asymmetric synthesis of bioactive molecules.[3][6] These application notes provide an overview of the use of the **Wieland-Miescher ketone** in terpenoid synthesis, including detailed experimental protocols for its enantioselective preparation and its application in the total synthesis of notable terpenoids.

Data Presentation Enantioselective Synthesis of Wieland-Miescher Ketone

The enantioselective synthesis of the **Wieland-Miescher ketone** is most commonly achieved through a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, catalyzed by a chiral organocatalyst.[3][4] L-proline and its derivatives are among the most studied catalysts for this transformation. The efficiency and enantioselectivity of this reaction are highly dependent on the catalyst and reaction conditions.



Catalyst	Co- catalyst / Additive	Solvent	Time (h)	Yield (%)	Enantiom eric Excess (ee, %)	Referenc e
L-proline	-	DMSO	114	7	6	[7]
L-leucine	1M HClO ₄	DMSO	22	74	84	[7]
L- methionine	1M HClO4	DMSO	22	74	84	[7]
L- phenylalani ne	1M HClO4	DMSO	22	56	91	[7]
(S)-N- Tosyl- binam- prolinamid e	Benzoic acid	Solvent- free	-	93	94	[5]
Bimorpholi ne derivative	-	-	-	up to 92	up to 95	[8]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone

This protocol is adapted from the proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction.[3]

Materials:

- 2-methyl-1,3-cyclohexanedione
- Methyl vinyl ketone (MVK)



- (S)-(-)-Proline
- Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (1 N)
- Brine (saturated NaCl solution)
- Sodium sulfate (anhydrous)
- Ethyl acetate
- Hexane

Procedure:

- To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMF, add (S)-(-)-proline (0.1 eq).
- Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 48-72 hours, monitoring by TLC.
- Upon completion, quench the reaction with 1 N HCl and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched (S)-Wieland-Miescher ketone.
- Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Synthesis of 3β-hydroxy-7β-kemp-8(9)-en-6one from Wieland-Miescher Ketone



This synthesis highlights the use of the **Wieland-Miescher ketone** in constructing complex polycyclic diterpenoids. The key steps involve selective protection, alkylation, and a domino metathesis reaction.[2]

Step 1: Selective Protection of the Enone

- To a solution of (S)-Wieland-Miescher ketone (1.0 eq) in toluene, add ethanedithiol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux with a Dean-Stark trap to remove water.
- After 4 hours, cool the reaction to room temperature, and quench with saturated sodium bicarbonate solution.
- Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate and purify by column chromatography to yield the thioketal-protected Wieland-Miescher ketone.

Step 2: Regioselective Alkylation

- To a solution of the protected ketone (1.0 eq) in THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
- Stir for 1 hour at -78 °C, then add the desired alkylating agent (e.g., a functionalized alkyl halide).
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench with saturated ammonium chloride solution and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Step 3: Domino Metathesis for Tetracycle Formation



Subsequent steps to introduce the necessary dienyne functionality are required before this key reaction.

- Dissolve the dienyne precursor (1.0 eq) in degassed dichloromethane.
- Add Grubbs' second-generation catalyst (0.05 eq).
- Heat the mixture to reflux and stir for 12 hours under an inert atmosphere.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by column chromatography to yield the tetracyclic core of 3β-hydroxy-7βkemp-8(9)-en-6-one.

Further functional group manipulations are necessary to complete the total synthesis.

Protocol 3: Key Steps in the Danishefsky Synthesis of Taxol from Wieland-Miescher Ketone

The Danishefsky synthesis of Taxol is a landmark in organic chemistry, utilizing the (+)-enantiomer of the **Wieland-Miescher ketone** to establish the C and D rings of the Taxol core. [1][4]

Step 1: Reduction and Protection

- Reduce the diketone of (+)-Wieland-Miescher ketone with sodium borohydride to yield the unsaturated ketoalcohol.[4]
- Protect the resulting alcohol as an acetate ester using acetic anhydride and pyridine.
- Protect the remaining ketone as a ketal using ethylene glycol and an acid catalyst. This is accompanied by an alkene rearrangement.[4]

Step 2: Functionalization of the C-Ring

- Replace the acetate protecting group with a tert-butyldimethylsilyl (TBS) ether.[4]
- Perform hydroboration-oxidation on the alkene to introduce a hydroxyl group.[4]



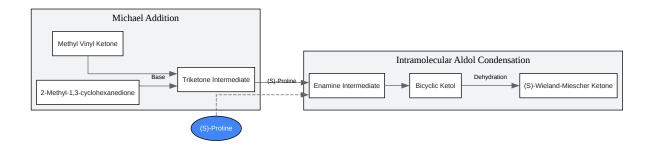
• Oxidize the newly formed alcohol to a ketone using pyridinium dichromate (PDC).[4]

Step 3: Formation of the Oxetane D-Ring

- Treat the ketone with the Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) to form an epoxide.[4]
- Open the epoxide with a suitable nucleophile to initiate the formation of the four-membered oxetane ring, a key feature of the Taxol molecule.

This sequence provides a highly functionalized intermediate that is then elaborated to complete the synthesis of the Taxol core.

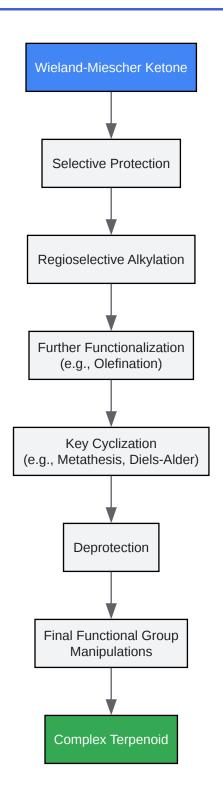
Visualizations



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Caption: Enantioselective synthesis of Wieland-Miescher ketone.

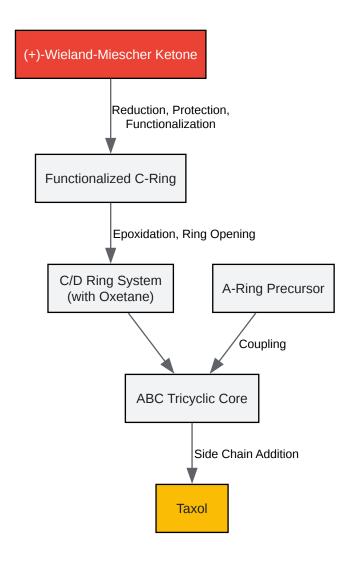




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Caption: General workflow for terpenoid synthesis from WMK.





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Caption: Logical relationships in Danishefsky's Taxol synthesis.

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